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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

Cat. No.: B1295322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

and reactions of 2,4,6-trimethylbenzonitrile N-oxide, a stable and versatile intermediate in

organic synthesis.

Introduction
2,4,6-Trimethylbenzonitrile N-oxide, also known as mesitonitrile oxide, is a sterically hindered

aromatic nitrile oxide. The presence of methyl groups in the ortho positions of the benzene ring

provides significant stability to the otherwise reactive nitrile oxide functional group, allowing for

its isolation and handling. This stability, coupled with its reactivity as a 1,3-dipole, makes it a

valuable reagent in the construction of various heterocyclic compounds, particularly through

[3+2] cycloaddition reactions. These reactions are fundamental in medicinal chemistry and drug

development for the synthesis of novel molecular scaffolds.

Synthesis of 2,4,6-Trimethylbenzonitrile N-oxide
The synthesis of 2,4,6-trimethylbenzonitrile N-oxide is typically achieved through a two-step

process starting from 2,4,6-trimethylbenzaldehyde. The aldehyde is first converted to its

corresponding oxime, which is then oxidized to the nitrile N-oxide.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde
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A common method for the synthesis of 2,4,6-trimethylbenzaldehyde is the formylation of

mesitylene. One established procedure is the Gattermann-Koch reaction or a modified version

thereof.[1]

Experimental Protocol:

A detailed procedure for the synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene is

described in Organic Syntheses.[1] In a typical procedure, mesitylene is reacted with a

formylating agent, such as a mixture of zinc cyanide and hydrogen chloride, in the presence of

a Lewis acid catalyst like aluminum chloride.[1] The reaction mixture is then hydrolyzed to yield

the aldehyde.

Another synthetic route involves the reaction of mesitylene with dichloromethyl methyl ether in

the presence of anhydrous aluminum chloride, which has been reported to produce 2,4,6-

trimethylbenzaldehyde in high yields (over 88%).

Step 2: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime
The synthesized aldehyde is then converted to the corresponding oxime by reaction with

hydroxylamine.

Experimental Protocol:

In a suitable flask, dissolve 2,4,6-trimethylbenzaldehyde (0.2 mole, 29.6 g) in a mixture of

ethanol (120 mL) and water (60 mL).[2]

To this solution, add sodium acetate (0.4 mole, 32.8 g) and hydroxylamine hydrochloride (0.3

mole, 20.7 g).[2]

Heat the mixture under reflux for 2 hours.

After the reaction is complete, pour the reaction mixture into 500 mL of water.

The precipitated crystals of 2,4,6-trimethylbenzaldehyde oxime are collected by filtration.

This procedure yields approximately 28 g (85%) of the desired oxime.[2]
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Alternatively, a solvent-free grinding method can be employed for the synthesis of oximes,

which is environmentally friendly and efficient.[3]

Step 3: Oxidation of 2,4,6-Trimethylbenzaldehyde Oxime
to 2,4,6-Trimethylbenzonitrile N-oxide
The final step is the oxidation of the aldoxime to the nitrile N-oxide. A common and effective

oxidizing agent for this transformation is sodium hypochlorite.

Experimental Protocol:

While a specific protocol for the oxidation of 2,4,6-trimethylbenzaldehyde oxime using sodium

hypochlorite was not explicitly found in the search results, a general procedure for the

intramolecular nitrile oxide cycloaddition reaction of oximes with sodium hypochlorite can be

adapted.[4]

Dissolve 2,4,6-trimethylbenzaldehyde oxime in a suitable solvent such as dichloromethane

or ethanol.

Cool the solution in an ice bath.

Add an aqueous solution of sodium hypochlorite (bleach) dropwise with vigorous stirring. The

reaction is typically exothermic and the temperature should be maintained below 20 °C.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the organic layer is separated, washed with water, and dried over an

anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

The solvent is removed under reduced pressure to yield the crude 2,4,6-
trimethylbenzonitrile N-oxide, which can be purified by recrystallization (e.g., from ethanol

or a mixture of hexane and ethyl acetate).

Hypervalent iodine reagents, such as iodobenzene diacetate in methanol with a catalytic

amount of trifluoroacetic acid, have also been shown to be effective for the oxidation of

aldoximes to nitrile oxides.[5]
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Physicochemical and Spectroscopic Data

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

2,4,6-

Trimethylbenzald

ehyde

C₁₀H₁₂O 148.20 14 237

2,4,6-

Trimethylbenzald

ehyde Oxime

C₁₀H₁₃NO 163.22 - -

2,4,6-

Trimethylbenzoni

trile N-oxide

C₁₀H₁₁NO 161.20 - -

Spectroscopic Data for 2,4,6-Trimethylbenzonitrile N-oxide:

¹³C NMR: The nitrile oxide carbon has a characteristic upfield shift compared to the

corresponding nitrile. A reported ¹J(¹³C-¹⁵N) coupling constant is 77.5 Hz, which is unusually

large.[6]

¹⁵N NMR: The nitrogen resonance of the nitrile oxide shows little change in the paramagnetic

shielding term upon conversion from the nitrile.[6]

IR Spectrum: The IR spectrum of 2,4,6-trimethylbenzonitrile N-oxide is available in the

NIST Chemistry WebBook.[7]

Reactions of 2,4,6-Trimethylbenzonitrile N-oxide
2,4,6-Trimethylbenzonitrile N-oxide is a versatile reagent, primarily utilized in [3+2]

cycloaddition reactions to synthesize five-membered heterocyclic rings. It can also undergo

deoxygenation reactions.

[3+2] Cycloaddition Reactions
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These reactions, also known as Huisgen 1,3-dipolar cycloadditions, involve the reaction of the

nitrile oxide (a 1,3-dipole) with a dipolarophile (e.g., an alkene, alkyne, or ketene) to form a five-

membered heterocycle.

2,4,6-Trimethylbenzonitrile N-oxide reacts with various ketenes to form 1:1 adducts, typically

oxazolin-4-ones.[8]

Experimental Protocol (General):

Dissolve 2,4,6-trimethylbenzonitrile N-oxide in an inert solvent like diethyl ether or

dichloromethane.

Add a solution of the ketene (e.g., diphenylketene, t-butylcyanoketen, or dimethylketen) in

the same solvent dropwise at room temperature.

Stir the reaction mixture until completion, as monitored by TLC.

The product can be isolated by removal of the solvent and purification by column

chromatography or recrystallization.

Quantitative Data for Reactions with Ketenes:

Ketene Product Yield (%)

Diphenylketene
1:1 adduct (oxazolinone

structure)
Data not available

t-Butylcyanoketen
1:1 adduct (oxazolinone

structure)
Data not available

Dimethylketen
1:1 adduct (oxazolinone

structure)
Data not available

The reaction of 2,4,6-trimethylbenzonitrile N-oxide with alkynes leads to the formation of

isoxazoles. Computational studies on the reaction with arylacetylenes suggest a [3+2]

cycloaddition mechanism.[9]

Experimental Protocol (General):
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Dissolve 2,4,6-trimethylbenzonitrile N-oxide and the alkyne in a suitable solvent (e.g.,

toluene, xylene).

Heat the reaction mixture under reflux for several hours.

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the resulting isoxazole by column chromatography or recrystallization.

Deoxygenation Reactions
In some cases, 2,4,6-trimethylbenzonitrile N-oxide can be deoxygenated to the

corresponding nitrile, 2,4,6-trimethylbenzonitrile, particularly in its reaction with certain

ketenes like diphenylketene and dimethylketen.[8]

Experimental Protocol (General):

The deoxygenation can occur as a side reaction or the main pathway depending on the ketene

used. The experimental conditions are similar to the cycloaddition reaction. The product

mixture would contain both the cycloaddition adduct and 2,4,6-trimethylbenzonitrile, which

can be separated by chromatography.

Visualizations
Synthesis Pathway of 2,4,6-Trimethylbenzonitrile N-
oxide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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